(2-Amino-6-methylpyridin-3-yl)methanol
Overview
Description
(2-Amino-6-methylpyridin-3-yl)methanol, also known as AMPM, is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of (2-Amino-6-methylpyridin-3-yl)methanol is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins involved in various cellular processes. Studies have shown that (2-Amino-6-methylpyridin-3-yl)methanol can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects
(2-Amino-6-methylpyridin-3-yl)methanol has been found to have a range of biochemical and physiological effects, including the modulation of oxidative stress, inflammation, and immune response. It has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using (2-Amino-6-methylpyridin-3-yl)methanol in lab experiments is its relatively simple synthesis method, which makes it readily available for research purposes. However, one limitation is its low solubility in organic solvents, which can make it difficult to use in certain experiments.
Future Directions
There are numerous future directions for research on (2-Amino-6-methylpyridin-3-yl)methanol, including its potential use as a drug for the treatment of various diseases, such as cancer and neurodegenerative disorders. Further studies are also needed to fully understand its mechanism of action and to explore its potential applications in other fields, such as materials science and catalysis.
Conclusion
In conclusion, (2-Amino-6-methylpyridin-3-yl)methanol is a promising chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. Its synthesis method is relatively simple, and it has been found to exhibit a range of biochemical and physiological effects. Further research is needed to fully understand its mechanism of action and to explore its potential applications in various fields.
Scientific Research Applications
(2-Amino-6-methylpyridin-3-yl)methanol has been extensively studied for its potential application in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology. It has been found to exhibit antibacterial, antifungal, and anticancer activities, making it a promising candidate for drug development.
properties
IUPAC Name |
(2-amino-6-methylpyridin-3-yl)methanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-5-2-3-6(4-10)7(8)9-5/h2-3,10H,4H2,1H3,(H2,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWIQOBLRWIRRJX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)CO)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70717375 | |
Record name | (2-Amino-6-methylpyridin-3-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70717375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Amino-6-methylpyridin-3-yl)methanol | |
CAS RN |
856956-20-2 | |
Record name | (2-Amino-6-methylpyridin-3-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70717375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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